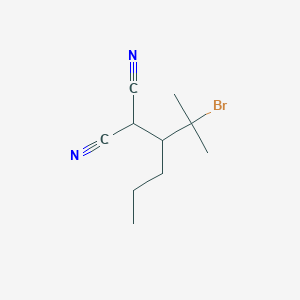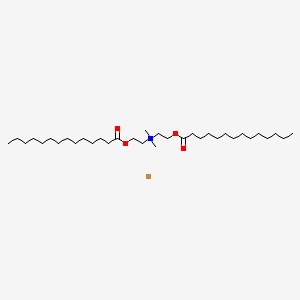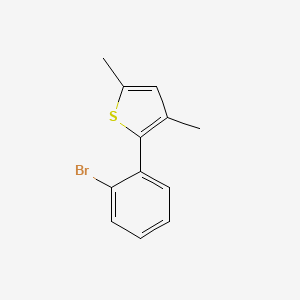
2-(2-Bromophenyl)-3,5-dimethylthiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Bromophenyl)-3,5-dimethylthiophene is an organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of a bromine atom and two methyl groups on the phenyl ring makes this compound unique and interesting for various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenyl)-3,5-dimethylthiophene can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, using efficient catalysts and controlled reaction conditions to ensure consistency and quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Bromophenyl)-3,5-dimethylthiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and carboxylic acids are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: 2-Phenyl-3,5-dimethylthiophene.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Applications De Recherche Scientifique
2-(2-Bromophenyl)-3,5-dimethylthiophene has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-(2-Bromophenyl)-3,5-dimethylthiophene involves its interaction with molecular targets through various pathways. The bromine atom and the thiophene ring play crucial roles in its reactivity and binding affinity. The compound can participate in electrophilic aromatic substitution reactions, where the bromine atom is replaced by other electrophiles .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromophenylthiophene: Lacks the two methyl groups present in 2-(2-Bromophenyl)-3,5-dimethylthiophene.
3,5-Dimethylthiophene: Does not contain the bromine atom.
2-Phenylthiophene: Lacks both the bromine atom and the methyl groups.
Uniqueness
This compound is unique due to the presence of both the bromine atom and the two methyl groups on the phenyl ring. This combination of substituents enhances its reactivity and makes it a valuable compound for various chemical transformations and applications .
Propriétés
Numéro CAS |
106183-35-1 |
|---|---|
Formule moléculaire |
C12H11BrS |
Poids moléculaire |
267.19 g/mol |
Nom IUPAC |
2-(2-bromophenyl)-3,5-dimethylthiophene |
InChI |
InChI=1S/C12H11BrS/c1-8-7-9(2)14-12(8)10-5-3-4-6-11(10)13/h3-7H,1-2H3 |
Clé InChI |
SLCBSUQDJQNURZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(S1)C2=CC=CC=C2Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(Cyclohex-2-en-1-yl)oxy]ethyl 3-oxobutanoate](/img/structure/B14338681.png)
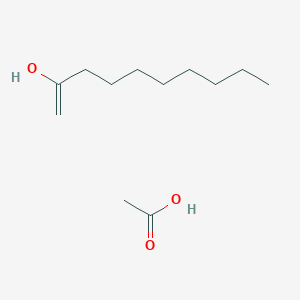
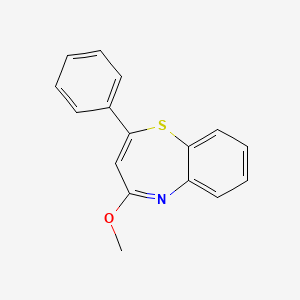
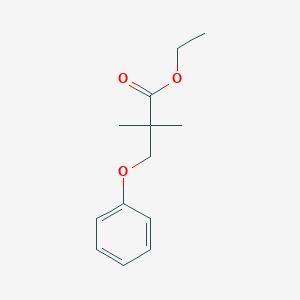

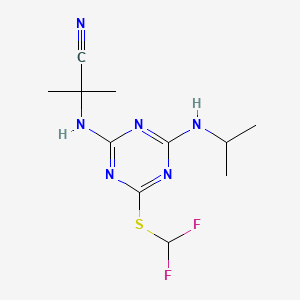
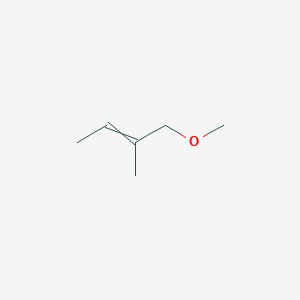
![7-[(Oxan-2-yl)oxy]hept-2-enal](/img/structure/B14338732.png)
![3-Carbamoyl-1-[2-(hexyloxy)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14338733.png)
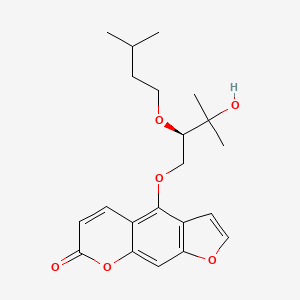
![1,5-Bis{4-[2-(ethenyloxy)ethoxy]phenyl}penta-1,4-dien-3-one](/img/structure/B14338752.png)
